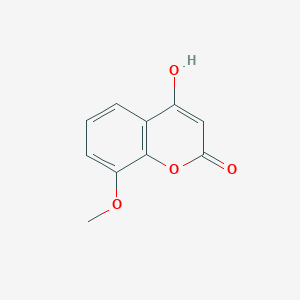

4-Hydroxy-8-methoxy-2H-chromen-2-one

Descripción general

Descripción

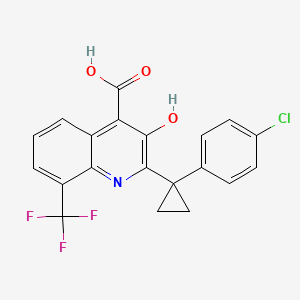

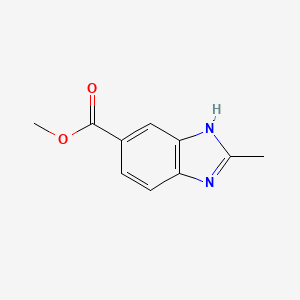

“4-Hydroxy-8-methoxy-2H-chromen-2-one” is a chemical compound with the molecular weight of 192.17 . Its IUPAC name is 8-methoxy-2H-chromene-2,4 (3H)-dione . It is a solid at room temperature .

Synthesis Analysis

Coumarin derivatives, such as “this compound”, can be synthesized from different starting materials like aldehydes, phenols, ketones, and carboxylic acids . Various methods and techniques have been developed for the synthesis of coumarin derivatives .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8O4/c1-13-8-4-2-3-6-7 (11)5-9 (12)14-10 (6)8/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 192.17 . The compound’s InChI code is 1S/C10H8O4/c1-13-8-4-2-3-6-7 (11)5-9 (12)14-10 (6)8/h2-4H,5H2,1H3 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Coumarins, including 4-Hydroxy-8-methoxy-2H-chromen-2-one, have been recognized for their antioxidant properties. The chemical structure of coumarins, characterized by the 2H-chromen-2-one core, allows for radical delocalization that contributes to their efficacy as free radical scavengers. This antioxidant capability is further enhanced in some coumarins through their ability to chelate metal ions, thereby preventing the formation of free radicals (Torres et al., 2014).

Anticancer Activity

Research on this compound derivatives has demonstrated significant potential in anticancer applications. Specifically, studies on 3-styrylchromones and 3-styryl-2H-chromenes have shown high tumor specificity with minimal toxicity to keratinocytes, suggesting their promise as a new class of anticancer agents with reduced side effects (Sugita et al., 2017).

Synthesis and Chemical Applications

The synthetic procedures for compounds related to this compound, such as 6H-benzo[c]chromen-6-ones, have been extensively reviewed. These procedures are crucial for producing quantities sufficient for further pharmacological study and application, given the limited availability from natural sources. Efficient synthesis methods include Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds (Mazimba, 2016).

Chemopreventive Effects

Hydroxylated polymethoxyflavones, which include structural variations of this compound, have been studied for their chemopreventive effects. These compounds exhibit a range of biological activities including anti-cancer, anti-inflammation, and neuroprotection. Their mechanism of action involves modulation of signaling cascades, gene transcription, and enzymatic activity, highlighting the potential for improving human health through dietary intake and pharmacological use (Lai et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that coumarin derivatives, which include 4-hydroxy-8-methoxy-2h-chromen-2-one, have a wide range of biological activities .

Mode of Action

Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Coumarin derivatives are known to have a wide range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

4-hydroxy-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCLPXHJIKFYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716189 | |

| Record name | 4-Hydroxy-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106754-13-6 | |

| Record name | 4-Hydroxy-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)